![molecular formula C22H39NSi2 B14200089 N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine CAS No. 834918-97-7](/img/structure/B14200089.png)
N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine: is a complex organic compound characterized by its unique structure, which includes two trimethylsilyl groups attached to ethynyl groups on a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine typically involves multiple steps. One common method includes the initial formation of the cyclohexene ring, followed by the introduction of the ethynyl groups and subsequent attachment of the trimethylsilyl groups. The final step involves the addition of the dipropylamine group. Reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexene ring.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new therapeutic agents.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine exerts its effects involves interactions with specific molecular targets. The trimethylsilyl groups can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclohexene ring provides a rigid framework that can interact with biological molecules, potentially influencing their function.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-4-[(trimethylsilyl)ethynyl]aniline
- N,N-Dipropyl-3,4-bis(trimethylsilyloxy)cyclohex-3-en-1-amine
Uniqueness: N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine is unique due to the presence of both trimethylsilyl and ethynyl groups on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
834918-97-7 |
|---|---|
Formule moléculaire |
C22H39NSi2 |
Poids moléculaire |
373.7 g/mol |
Nom IUPAC |
N,N-dipropyl-3,4-bis(2-trimethylsilylethynyl)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C22H39NSi2/c1-9-15-23(16-10-2)22-12-11-20(13-17-24(3,4)5)21(19-22)14-18-25(6,7)8/h22H,9-12,15-16,19H2,1-8H3 |
Clé InChI |
AEERJAUQSRESJW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1CCC(=C(C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


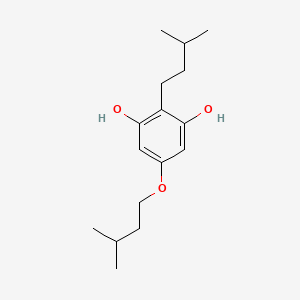
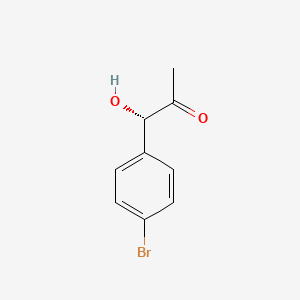
![Dimethyl(phenylethynyl)[2-(phenylethynyl)phenyl]silane](/img/structure/B14200015.png)
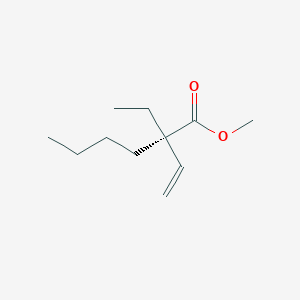
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)

![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
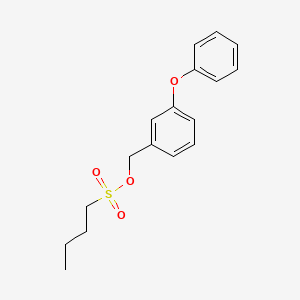

![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
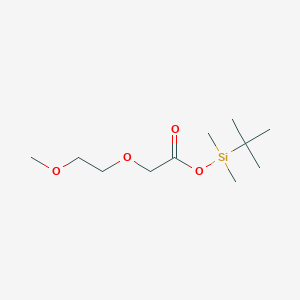
![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
